An In-depth Technical Guide to 3-(5-Bromopyridin-2-yl)quinoline: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to 3-(5-Bromopyridin-2-yl)quinoline: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(5-Bromopyridin-2-yl)quinoline is a heterocyclic organic compound that has garnered interest within the medicinal chemistry landscape. Its molecular architecture, featuring a quinoline ring system linked to a brominated pyridine moiety, presents a versatile scaffold for the development of novel therapeutic agents. The quinoline core is a well-established pharmacophore present in numerous FDA-approved drugs, exhibiting a wide range of biological activities, including anticancer, antimalarial, and antibacterial properties. The presence of a bromine atom on the pyridine ring offers a valuable synthetic handle for further molecular elaboration through various cross-coupling reactions, enabling the exploration of a broad chemical space to optimize biological activity and pharmacokinetic profiles.
This technical guide provides a comprehensive overview of the chemical structure, synthesis, physicochemical and spectroscopic properties, and potential applications of 3-(5-Bromopyridin-2-yl)quinoline, with a particular focus on its relevance to drug discovery and development.
Chemical Structure and Identifiers
3-(5-Bromopyridin-2-yl)quinoline is a biaryl system composed of a quinoline ring substituted at the 3-position with a 5-bromopyridin-2-yl group.
| Identifier | Value |
| IUPAC Name | 3-(5-Bromopyridin-2-yl)quinoline |
| CAS Number | 569350-78-3[1] |
| Molecular Formula | C₁₄H₉BrN₂[1] |
| Molecular Weight | 285.14 g/mol |
| Canonical SMILES | Brc1ccc(nc1)-c1cnc2ccccc2c1 |
| InChI | InChI=1S/C14H9BrN2/c15-12-5-6-14(17-9-12)11-7-10-3-1-2-4-13(10)16-8-11/h1-9H[1] |
| InChI Key | KGTJBUVGZASOLT-UHFFFAOYSA-N[1] |
Synthesis
The most logical and widely employed method for the synthesis of 3-(5-Bromopyridin-2-yl)quinoline is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction provides an efficient means to form the C-C bond between the quinoline and pyridine rings.
Synthetic Workflow
Caption: Synthetic workflow for 3-(5-Bromopyridin-2-yl)quinoline via Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a generalized procedure and may require optimization for specific laboratory conditions and scales.
Materials:
-
3-Quinolineboronic acid
-
2,5-Dibromopyridine
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a Schlenk flask, combine 3-quinolineboronic acid (1.2 equivalents), 2,5-dibromopyridine (1.0 equivalent), and potassium carbonate (2.0 equivalents).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Catalyst Addition: Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), to the flask under the inert atmosphere.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 3:1 ratio) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure.
-
Chromatography: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-(5-Bromopyridin-2-yl)quinoline.
Physicochemical and Spectroscopic Properties
While specific experimental data for 3-(5-Bromopyridin-2-yl)quinoline is not widely published, the following properties can be predicted based on its structure and data from analogous compounds.
Physical Properties (Predicted)
| Property | Predicted Value/Observation | Rationale |
| Melting Point | Solid at room temperature, likely in the range of 100-200 °C | Bipyridyl and phenylpyridine compounds are typically crystalline solids with melting points in this range. |
| Solubility | Poorly soluble in water; soluble in common organic solvents like dichloromethane, chloroform, and dimethyl sulfoxide. | The aromatic and heterocyclic nature of the molecule imparts a significant nonpolar character. |
| Appearance | Likely a white to off-white or pale yellow solid. | Similar biaryl heterocyclic compounds often present in this form. |
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy:
The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically δ 7.0-9.0 ppm).
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Quinoline Protons: The protons on the quinoline ring will exhibit characteristic coupling patterns. The H2 and H4 protons of the quinoline ring are expected to be the most downfield shifted singlets or doublets. The protons on the benzo-fused ring will appear as a set of multiplets.
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Pyridine Protons: The three protons on the brominated pyridine ring will appear as distinct signals. The proton ortho to the bromine atom is expected to be a doublet, the proton between the nitrogen and bromine a doublet of doublets, and the proton adjacent to the quinoline linkage a doublet.
¹³C NMR Spectroscopy:
The carbon NMR spectrum will display 14 distinct signals corresponding to the 14 carbon atoms in the molecule.
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The carbon atoms directly attached to the nitrogen atoms will be deshielded and appear at a lower field.
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The carbon atom bearing the bromine atom will be shielded due to the heavy atom effect.
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The remaining aromatic carbons will resonate in the typical range for sp² hybridized carbons.
Mass Spectrometry:
Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z 284 and an M+2 peak of similar intensity due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).
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Fragmentation Pattern: Fragmentation may involve the loss of Br radical, followed by the cleavage of the bond between the two heterocyclic rings. Common fragments would include ions corresponding to the quinoline and bromopyridine moieties.
Potential Applications in Drug Discovery
The 3-(5-Bromopyridin-2-yl)quinoline scaffold holds significant potential for the development of novel therapeutics, particularly in the field of oncology. Quinoline derivatives are known to exhibit a wide range of biological activities, including anticancer properties.[2][3][4]
Kinase Inhibition
A primary area of interest for quinoline-based compounds is the inhibition of protein kinases.[5] Many kinase inhibitors feature a heterocyclic core that can interact with the hinge region of the kinase ATP-binding site. The 3-(5-Bromopyridin-2-yl)quinoline scaffold could be rationally designed to target specific kinases implicated in cancer cell proliferation and survival. The bromine atom serves as a crucial point for further chemical modification to enhance potency and selectivity.
Caption: Putative binding mode of a 3-(5-Bromopyridin-2-yl)quinoline analog in a kinase active site.
Anticancer Activity
Substituted quinolines have demonstrated cytotoxic activity against various cancer cell lines.[6][7] The mechanism of action can be diverse, including the inhibition of topoisomerase, disruption of microtubule polymerization, and induction of apoptosis.[3] The 3-(5-Bromopyridin-2-yl)quinoline core can be further functionalized to optimize these activities and develop potent and selective anticancer agents.
Conclusion
3-(5-Bromopyridin-2-yl)quinoline represents a promising molecular scaffold for the development of novel small molecule therapeutics. Its synthesis is readily achievable through established cross-coupling methodologies, and its structure offers multiple points for chemical modification to fine-tune its physicochemical and biological properties. While specific experimental data for this compound is limited in the public domain, its structural features suggest significant potential, particularly in the discovery of new kinase inhibitors and anticancer agents. Further investigation into the synthesis, characterization, and biological evaluation of 3-(5-Bromopyridin-2-yl)quinoline and its derivatives is warranted to fully explore its therapeutic potential.
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